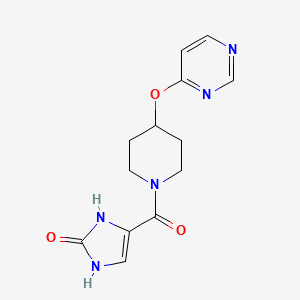

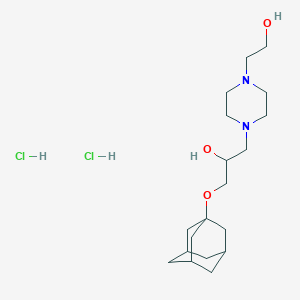

![molecular formula C10H11F3O2 B2994575 (2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 2230789-83-8](/img/structure/B2994575.png)

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMPRO, and it has a molecular formula of C10H11F3O2. TFMPRO is a chiral compound, meaning it has two enantiomers, (S)-TFMPRO and (R)-TFMPRO.

Aplicaciones Científicas De Investigación

Stereocontrolled Access and Applications in Epoxypropane Synthesis

Shimizu, Sugiyama, and Fujisawa (1996) demonstrated a highly stereocontrolled method to access 1,1,1-Trifluoro-2,3-epoxypropane from 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution. This process allows for the preparation of enantiomerically pure compounds, highlighting the importance of this trifluoromethoxy phenyl compound in synthetic organic chemistry Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane via Lipase-Mediated Kinetic Resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol and Its Application.

Advanced Synthesis of CETP Inhibitors

Li et al. (2010) developed an advanced synthetic route to produce multi-hundred grams of a potent cholesteryl ester transfer protein (CETP) inhibitor with excellent chemical and optical purities. This synthesis involves the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, showcasing the critical role of trifluoromethoxy phenyl compounds in medicinal chemistry Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol.

Polymerization Initiators and Solvation Studies

Souverain, Leborgne, Sauvet, and Sigwalt (1980) investigated the complexation of some trifluoromethanesulphonates by their conjugate acid, demonstrating the solvation effects in polymerization processes. This study provides insight into the interactions and applications of trifluoromethoxy phenyl compounds in polymer chemistry Polymerizations of ethylenic monomers initiated by superacids—II: Complexation of some trifluoromethanesulphonates by their conjugate acid.

Propiedades

IUPAC Name |

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYALWNOSLLNFIT-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

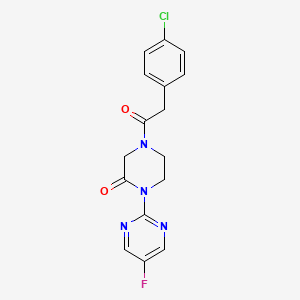

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

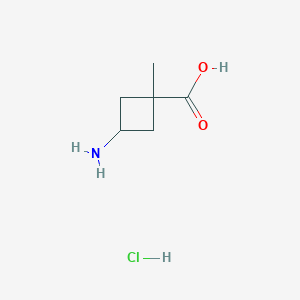

![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)

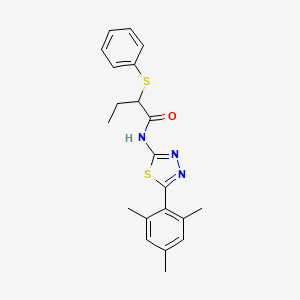

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)

![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)

![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)

![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)